Tetrizolina

Descripción general

Descripción

Tetrizolina, también conocida como tetrahidrozolilina, es un compuesto químico ampliamente utilizado en gotas para los ojos y aerosoles nasales de venta libre. Se utiliza principalmente por sus propiedades vasoconstrictoras, que ayudan a aliviar el enrojecimiento y la congestión en los ojos y las fosas nasales. La this compound se patentó por primera vez en 1954 y se ha utilizado con fines médicos desde 1959 .

Aplicaciones Científicas De Investigación

La tetrizolina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en varias reacciones químicas y estudios.

Biología: La this compound se estudia por sus efectos en los sistemas biológicos, particularmente sus propiedades vasoconstrictoras.

Medicina: Se utiliza ampliamente en gotas para los ojos y aerosoles nasales para aliviar el enrojecimiento y la congestión. También se estudia su posible uso en el tratamiento de otras afecciones médicas.

Industria: La this compound se utiliza en la producción de varios productos farmacéuticos.

Mecanismo De Acción

La tetrizolina ejerce sus efectos actuando como un agonista del receptor alfa-adrenérgico. Estimula los receptores alfa-1 en las arteriolas de la conjuntiva y la mucosa nasal, lo que lleva a la vasoconstricción. Esta acción reduce el flujo sanguíneo a las áreas afectadas, aliviando así el enrojecimiento y la congestión. El mecanismo de acción exacto no se comprende completamente, pero se cree que implica la activación de los receptores alfa-1 adrenérgicos .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tetryzoline functions as an alpha-adrenergic agonist, specifically targeting the alpha-1 receptor. This interaction leads to vasoconstriction, which helps reduce redness and swelling in the eyes and nasal passages . Tetryzoline interacts with various biomolecules, including alpha-adrenergic receptors, which are proteins located on the surface of cells in the vascular smooth muscle. By binding to these receptors, tetryzoline induces a conformational change that activates intracellular signaling pathways, leading to vasoconstriction .

Cellular Effects

Tetryzoline affects various cell types, particularly those in the vascular smooth muscle and epithelial cells in the eyes and nasal passages. It influences cell function by activating alpha-adrenergic receptors, which in turn modulate cell signaling pathways involved in vasoconstriction. This results in reduced blood flow and decreased redness and swelling. Additionally, tetryzoline may impact gene expression related to inflammatory responses, further contributing to its decongestant effects .

Molecular Mechanism

At the molecular level, tetryzoline exerts its effects by binding to alpha-adrenergic receptors on the cell surface. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to vasoconstriction. Tetryzoline’s ability to activate these receptors and pathways is crucial for its therapeutic effects in reducing redness and congestion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetryzoline can vary over time. The compound is relatively stable, but its vasoconstrictive effects may diminish with prolonged use due to receptor desensitization. Studies have shown that continuous use of tetryzoline can lead to a rebound effect, where cessation of the drug results in increased redness and swelling. This highlights the importance of using tetryzoline for short-term relief rather than long-term treatment .

Dosage Effects in Animal Models

In animal models, the effects of tetryzoline vary with different dosages. Low to moderate doses effectively reduce redness and swelling without significant adverse effects. High doses can lead to toxicity, including symptoms such as slow heart rate, respiratory depression, and low blood pressure. These findings underscore the importance of adhering to recommended dosages to avoid potential toxic effects .

Metabolic Pathways

Tetryzoline is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes. The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. The involvement of specific enzymes, such as cytochrome P450, plays a crucial role in the metabolism of tetryzoline .

Transport and Distribution

Within cells and tissues, tetryzoline is transported and distributed through the bloodstream. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Tetryzoline’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and eyes .

Subcellular Localization

Tetryzoline’s subcellular localization is primarily within the cell membrane, where it interacts with alpha-adrenergic receptors. This localization is essential for its activity, as it allows tetryzoline to effectively bind to its target receptors and exert its vasoconstrictive effects. Post-translational modifications, such as phosphorylation, may also play a role in directing tetryzoline to specific cellular compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de tetrizolina implica la reacción de la monotosilato de etilendiamina con la 1-cianotetralina. La reacción se lleva a cabo a una temperatura controlada de 120-210 °C durante 1-5 horas. Después de la reacción, la mezcla se enfría para generar un sólido, que luego se filtra, se lava y se seca para obtener this compound bruta. El producto bruto se purifica aún más mediante recristalización o extracción por valor de pH .

Métodos de Producción Industrial: La producción industrial de this compound sigue una ruta sintética similar, pero se optimiza para la producción a gran escala. El proceso implica controlar la temperatura y el tiempo de reacción para lograr un alto rendimiento de hasta el 80,3%. Este método evita la separación y purificación de los intermediarios, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: La tetrizolina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: La this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios reactivos según el producto de sustitución deseado.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de diferentes derivados oxidados de this compound .

Comparación Con Compuestos Similares

La tetrizolina es similar a otros derivados de imidazolina, como la nafazolina, la oximetazolina y la xilometazolina. Estos compuestos también actúan como agonistas de los receptores alfa-adrenérgicos y se utilizan por sus propiedades vasoconstrictoras. La this compound es única en su estructura química específica y su uso generalizado en gotas para los ojos y aerosoles nasales de venta libre. Los siguientes son algunos compuestos similares:

- Nafazolina

- Oximetazolina

- Xilometazolina

Cada uno de estos compuestos tiene sus propias propiedades y aplicaciones únicas, pero todos comparten la característica común de ser agonistas de los receptores alfa-adrenérgicos .

Propiedades

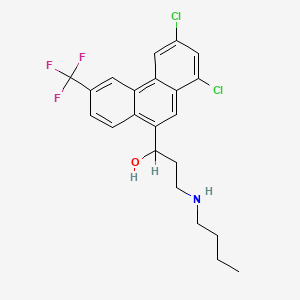

IUPAC Name |

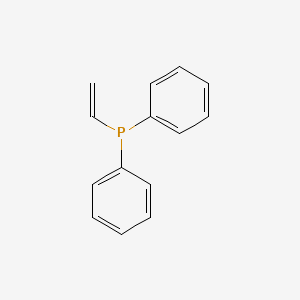

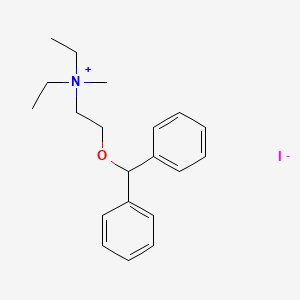

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAVTDNIXVSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

522-48-5 (mono-hydrochloride) | |

| Record name | Tetrahydrozoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047861 | |

| Record name | Tetrahydrozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Adrenergic receptors are G-protein-coupled receptors (GPCR) that regulate vascular tone: stimulation of alpha-1 adrenergic receptors leads to vasoconstriction. Ocular redness and nasal congestion often result from vasodilation of nasal, conjunctival, and corneal capillary blood vessels. Activation of alpha-1 adrenergic receptors have been therefore associated with a reduction of symptoms of ocular irritation and nasal congestion. Tetryzoline is a selective agonist of alpha-1 adrenergic receptors, causing vasoconstriction and alleviating ocular and nasal symptoms. | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

84-22-0, 67731-53-7 | |

| Record name | (±)-Tetrahydrozoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrozoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrozoline, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067731537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetryzoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9U025Y077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROZOLINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7M4KML3S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrozoline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>250 | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetryzoline exert its effects?

A1: Tetryzoline hydrochloride (TZH) is an imidazoline derivative classified as an alpha-adrenergic agonist (sympathomimetic). It primarily acts on alpha-adrenergic receptors found on blood vessels in the conjunctiva. [] Upon binding to these receptors, TZH mimics the action of norepinephrine, leading to vasoconstriction, reducing blood flow and subsequently alleviating redness. [, , ]

Q2: Beyond its vasoconstrictive effect, does Tetryzoline influence other physiological processes?

A2: Yes, Tetryzoline's interaction with alpha-adrenergic receptors can also impact heart rate and blood pressure. Studies in rats have shown that intravenous administration of Tetryzoline leads to a dose-dependent decrease in both heart rate and blood pressure, likely due to its interaction with central alpha-adrenoceptors. [] Additionally, Tetryzoline has been shown to have an inhibitory effect on human blood platelet aggregation. [, ]

Q3: What is the molecular formula and weight of Tetryzoline?

A3: Tetryzoline hydrochloride has the molecular formula C13H16N2·HCl and a molecular weight of 236.74 g/mol. [, , ]

Q4: Are there any characteristic spectroscopic data available for Tetryzoline?

A4: While specific spectroscopic data isn't detailed in the provided research, analytical techniques like high-performance thin layer chromatography (HPTLC) with densitometric analysis at 216 nm, and various spectrophotometric methods have been employed for Tetryzoline identification and quantification. [, , , ]

Q5: How stable is Tetryzoline in ophthalmic solutions?

A5: Tetryzoline hydrochloride, like many drugs, can undergo degradation under various conditions, potentially impacting its efficacy and safety. Studies have evaluated its stability in ophthalmic solutions under stress conditions like acid/alkali hydrolysis, oxidation, dry heat, and photodegradation. [, ] These studies found that Tetryzoline is susceptible to degradation to varying extents depending on the specific condition. [, ]

Q6: How can the stability of Tetryzoline in formulations be improved?

A6: Several strategies are employed to enhance the stability of Tetryzoline in pharmaceutical formulations:

- Antioxidants: Incorporating antioxidants like disodium dihydrogen ethylenediaminetetraacetate or butylhydroxytoluene in eye drops can prevent oxidative degradation. []

- Buffer Systems: Utilizing appropriate buffer systems, such as borate-acetate or phosphate buffers, helps maintain the pH and stabilize Tetryzoline against hydrolysis. []

- Preservatives: Adding preservatives like benzalkonium chloride to multi-dose eye drops prevents microbial growth that could degrade Tetryzoline. [, , ]

- Packaging: Proper packaging, often utilizing single-dose containers, minimizes exposure to light, air, and potential contaminants, thus enhancing stability. []

Q7: What analytical techniques are used to quantify Tetryzoline in various matrices?

A7: Various analytical methods have been developed and validated for Tetryzoline determination. Some of the commonly employed techniques include:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase ion-pair mode, allows for the separation and quantification of Tetryzoline, even in the presence of its degradation products. []

- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers improved resolution and shorter run times compared to traditional HPLC, enabling efficient analysis of Tetryzoline in complex matrices like pharmaceutical formulations and biological fluids. [, ]

- Thin-Layer Chromatography (TLC): TLC combined with densitometry allows for simple and cost-effective quantification of Tetryzoline, particularly useful for routine analysis and stability studies. [, , ]

- Spectrophotometry: Various spectrophotometric methods, including derivative spectrophotometry and those based on manipulating ratio spectra, offer alternative approaches for quantifying Tetryzoline in multi-component formulations. [, ]

Q8: Is Tetryzoline safe for long-term use?

A8: While generally safe for short-term use, prolonged or excessive use of Tetryzoline can lead to adverse effects. Chronic use can cause rebound congestion, where the blood vessels become less responsive to Tetryzoline, necessitating increasingly frequent applications. [] Additionally, it can lead to conjunctival alterations, such as epithelial xerosis and keratinization, potentially causing dry eye symptoms. []

Q9: Are there any concerns regarding the systemic toxicity of Tetryzoline?

A9: While Tetryzoline is primarily intended for topical application, accidental ingestion, particularly in children, is a concern. Studies have highlighted cases of systemic toxicity in infants following intranasal administration of Tetryzoline drops. [] Although rare, these incidents emphasize the importance of safe storage and handling of Tetryzoline-containing products.

Q10: What are the typical applications of Tetryzoline in clinical settings?

A11: Tetryzoline is commonly incorporated into ophthalmic formulations intended for the relief of redness and irritation associated with allergic conjunctivitis. [, , ] It is often found in combination with other active ingredients like antihistamines (e.g., antazoline) or corticosteroids (e.g., fluorometholone) for enhanced therapeutic effects. [, , ]

Q11: Are there any specific patient populations where Tetryzoline use should be approached with caution?

A11: Caution is advised when administering Tetryzoline to patients with certain pre-existing medical conditions, including:

- Narrow-angle glaucoma: Tetryzoline's mydriatic effects (pupil dilation) can exacerbate this condition. []

- Cardiovascular disease: Its systemic absorption can potentially impact heart rate and blood pressure in susceptible individuals. [, ]

- Hyperthyroidism: Tetryzoline might worsen symptoms in individuals with hyperthyroidism due to its sympathomimetic effects. []

Q12: Are there any known drug interactions associated with Tetryzoline?

A13: While specific drug interactions with Tetryzoline are not extensively documented in the provided research, it's crucial to consider potential interactions, especially when used concomitantly with other ophthalmic or systemic medications. [] Consulting with a healthcare professional is always advisable to assess potential risks.

Q13: What is known about the metabolism and excretion of Tetryzoline?

A13: Information regarding the specific metabolic pathways and excretion routes of Tetryzoline is limited within the provided research. Further investigation is necessary to fully elucidate its pharmacokinetic profile.

Q14: What are some current research areas related to Tetryzoline?

A14: Ongoing research on Tetryzoline focuses on several aspects:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)